molecular formula C18H15N B1583215 3,4-Diphenylaniline CAS No. 10569-67-2

3,4-Diphenylaniline

Cat. No. B1583215
CAS RN: 10569-67-2
M. Wt: 245.3 g/mol
InChI Key: SGNQTSWLIUHTQZ-UHFFFAOYSA-N
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Description

3,4-Diphenylaniline is an organic compound that is a derivative of aniline, consisting of an amine bound to two phenyl groups . It is similar to the unnatural amino acid diphenylalanine, which has been used for the synthesis of pseudopeptide analogues capable of inhibiting certain enzymes .


Synthesis Analysis

The synthesis of 3,4-Diphenylaniline and similar compounds involves various methods. One such method is the Biginelli condensation reaction of aldehydes, β-ketoesters, and urea or thiourea catalyzed by Brønsted acidic ionic liquid under solvent-free conditions . Another method involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid .


Molecular Structure Analysis

The molecular structure of 3,4-Diphenylaniline consists of an amine bound to two phenyl groups . The molecular formula is C18H15N, and it has a molecular weight of 245.32 .


Chemical Reactions Analysis

3,4-Diphenylaniline undergoes various reactions. For instance, it can participate in donor-acceptor-donor (D-A-D) reactions, where it modifies thiophenes . The spectral properties of these reactions were investigated with time-dependent density functional theory .


Physical And Chemical Properties Analysis

3,4-Diphenylaniline is a colorless solid, but commercial samples are often yellow due to oxidized impurities . It dissolves well in many common organic solvents and is moderately soluble in water .

Scientific Research Applications

  • Supramolecular Chemistry and Nanotechnology : 3,4-Diphenylaniline derivatives, such as diphenylalanine, have been extensively studied in supramolecular chemistry. They form unique microstructures with applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion due to their mechanical, optical, piezoelectric, and semiconductive properties (Pellach et al., 2016).

  • Electronic and Photonic Materials : Diphenylamine derivatives have been used to design materials with useful electronic properties. For instance, (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline is one such compound showing promise in electronic applications (Chmovzh & Rakitin, 2022).

  • Solar Energy : Diphenylaniline-based dyes have been synthesized for use in dye-sensitized solar cells, showing promising solar-to-energy conversion efficiencies (Hagberg et al., 2006).

  • Optoelectronic Studies : Amino-diphenylanilines have been investigated for their potential in optoelectronic applications. These compounds exhibit charge transfer fluorescence and have potential applications in areas like solar cells and light-emitting diodes (Malval et al., 2004).

  • Antimicrobial Screening : Diphenyl pyrazolylmethylanilines, a class of compounds derived from diphenylaniline, have been evaluated for their antimicrobial properties, showing considerable antifungal activity (Bawa et al., 2011).

  • Catalysis in Organic Synthesis : Diphenylaniline derivatives have been used as ligands in catalysts for organic synthesis reactions, such as the amination of aryl halides (Gajare et al., 2004).

  • Sensing and Data Storage : The reversible mechanochromic property of diphenylaniline derivatives, such as TPA-AN, which exhibit a wide-range emission shift, shows potential for applications in sensing, organic light-emitting diode displays, and data storage (Li et al., 2018).

  • Photoluminescent Materials : PEGylated diphenylalanines have been studied for their ability to form photoluminescent fibrillary aggregates, which can be used in various technological applications (Diaferia et al., 2019).

Safety And Hazards

3,4-Diphenylaniline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3,4-Diphenylaniline research could involve exploring its potential applications in the synthesis of pseudopeptide analogues . Additionally, its spectral properties and electronic structure could be further investigated for potential applications in materials science .

properties

IUPAC Name

3,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNQTSWLIUHTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325426
Record name 3,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diphenylaniline

CAS RN

10569-67-2
Record name NSC506444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Sun, Y Xu, C Wang, Y Wei - Journal of Chromatography A, 2023 - Elsevier
The structure of ligands has a significant influence on the separation properties of alkyl and aromatic phases in reversed-phase liquid chromatography. Compared with alkyl phases, the …
Number of citations: 4 www.sciencedirect.com
JW Lyga - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
The Beckmann rearrangement of either syn or anti 3,4‐diphenyl‐cyclohexenone oxime 2a,b in polyphosphoric acid produces only one of the two possible isomeric unsaturated …
Number of citations: 12 onlinelibrary.wiley.com
W POLACZKOWA, N POROWSKA, B DYBOWSKA - bcpw.bg.pw.edu.pl
Measurements of dissociation constants showed that the acidity of phenyl derivatives of b; nzoic acid [1] is only very slightly changed by introducing phenyl substituents. This indicates a …
Number of citations: 2 bcpw.bg.pw.edu.pl
C Dell'Erba, A Gabellini, A Mugnoli, M Novi, G Petrillo… - Tetrahedron, 2001 - Elsevier
The reactions between 1,2-bis(diethylamino)-2,3-dinitro-1,3-butadiene, easily obtainable by ring-opening of 3,4-dinitrothiophene with diethylamine, and arylmethylmagnesium chlorides …
Number of citations: 20 www.sciencedirect.com
PK Suryadevara, S Olepu, JW Lockman… - Journal of medicinal …, 2009 - ACS Publications
We report structure−activity studies of a large number of dialkyl imidazoles as inhibitors of Trypanosoma cruzi lanosterol-14α-demethylase (L14DM). The compounds have a simple …
Number of citations: 48 pubs.acs.org
JW Lockman - 2003 - search.proquest.com
Chagas Disease poses the third largest parasitic disease burden in the world and the largest in the Western Hemisphere. It is caused by the Trypanosoma cruzi parasite, a zooflagellate …
Number of citations: 0 search.proquest.com

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